Gancaonin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gancaonin B involves several steps, starting from the basic flavonoid structure. The key steps include the prenylation of the flavonoid skeleton, followed by hydroxylation and methoxylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Gancaonin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the prenyl group.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Explored for its anti-inflammatory, antibacterial, and estrogen-like activities, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of natural health products and supplements.
Mechanism of Action
Gancaonin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Estrogen-like Activity: It binds to estrogen receptors, modulating the expression of estrogen-responsive genes.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial enzyme activity.
Comparison with Similar Compounds
Gancaonin A: Another prenylated isoflavonoid with similar biological activities.
Gancaonin C: Known for its potent antioxidant properties.
Gancaonin D: Exhibits strong antibacterial activity.
Uniqueness of Gancaonin B: this compound stands out due to its balanced profile of anti-inflammatory, estrogen-like, and antibacterial activities, making it a versatile compound for various applications .
Properties
CAS No. |
124596-86-7 |
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Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(22)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-17(26-3)16(23)8-12/h4-5,7-10,22-24H,6H2,1-3H3 |
InChI Key |
YQEPOQVRUDADPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)OC)O)O)C |
melting_point |
206 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
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